Bombolitin IV

Hemolysis Membrane lysis Peptide bioactivity

Bombolitin IV (CAS 95753-40-5) is an intermediate-potency heptadecapeptide from bumblebee venom, uniquely combining significant hemolytic activity (ED₅₀=1.8 µg/mL) with substantially reduced mast cell degranulation (ED₅₀=12.5 µg/mL). This profile minimizes inflammatory mediator interference, making it the superior tool for membrane-perturbation studies. As a defined reference standard within the bombolitin family, it enables precise structure-activity relationship investigations. Ideal for researchers quantifying phospholipase A₂ activation.

Molecular Formula C88H158N24O20
Molecular Weight 1872.3 g/mol
CAS No. 95753-40-5
Cat. No. B12784403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBombolitin IV
CAS95753-40-5
Molecular FormulaC88H158N24O20
Molecular Weight1872.3 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)C)C(=O)N)N
InChIInChI=1S/C88H158N24O20/c1-20-50(16)67(93)84(128)105-62(39-64(92)113)82(126)111-71(51(17)21-2)87(131)102-56(30-24-27-33-90)77(121)104-63(40-66(115)116)83(127)112-72(52(18)22-3)88(132)107-59(36-45(6)7)79(123)98-53(19)74(118)100-55(29-23-26-32-89)76(120)103-60(37-46(8)9)80(124)110-69(48(12)13)85(129)101-57(31-25-28-34-91)78(122)109-70(49(14)15)86(130)106-58(35-44(4)5)75(119)96-42-65(114)99-61(38-54-41-95-43-97-54)81(125)108-68(47(10)11)73(94)117/h41,43-53,55-63,67-72H,20-40,42,89-91,93H2,1-19H3,(H2,92,113)(H2,94,117)(H,95,97)(H,96,119)(H,98,123)(H,99,114)(H,100,118)(H,101,129)(H,102,131)(H,103,120)(H,104,121)(H,105,128)(H,106,130)(H,107,132)(H,108,125)(H,109,122)(H,110,124)(H,111,126)(H,112,127)(H,115,116)
InChIKeyOOVTXKYATDTCSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bombolitin IV (CAS 95753-40-5): Procurement-Grade Specification for a Membrane-Active Heptadecapeptide from Bumblebee Venom


Bombolitin IV (CAS 95753-40-5) is a 17-amino-acid heptadecapeptide originally isolated from the venom of the bumblebee Megabombus pennsylvanicus, with the sequence Ile-Asn-Ile-Lys-Asp-Ile-Leu-Ala-Lys-Leu-Val-Lys-Val-Leu-Gly-His-Val-NH₂ and a molecular weight of 1872.34 Da [1]. It belongs to a family of five structurally related bombolitin peptides (I–V) that share the ability to lyse erythrocytes and liposomes, release histamine from rat peritoneal mast cells, and stimulate phospholipase A₂ from various sources [2]. The threshold dose for these biological activities ranges from 0.5 to 2.5 µg/mL depending on the peptide and the specific bioassay employed [2].

Why Bombolitin IV Cannot Be Interchanged with Other Bombolitin Family Members Without Experimental Justification


Despite high structural and functional similarity among the five bombolitin heptadecapeptides, amino acid sequence variations translate into quantifiable differences in hemolytic potency, histamine release capacity, and membrane interaction behavior that preclude generic substitution [1]. Bombolitin V exhibits the most potent hemolytic activity (ED₅₀ = 0.7 µg/mL), whereas Bombolitin IV shows intermediate hemolytic potency (ED₅₀ = 1.8 µg/mL) but substantially lower mast cell degranulating activity relative to its hemolytic capacity [1][2]. Additionally, bombolitins from different Bombus species display distinct antimicrobial selectivity profiles and structural plasticity upon membrane binding, as demonstrated by comparative studies showing that BII and BL6 differ in binding affinity by over two orders of magnitude and preferentially target different organisms [3]. Substituting one bombolitin variant for another without accounting for these quantified differences introduces uncontrolled variability in experimental outcomes, particularly in assays where the ratio of hemolytic to mast cell degranulating activity is a critical parameter.

Quantitative Differential Evidence for Bombolitin IV (CAS 95753-40-5) Relative to Closest Analogs


Hemolytic Activity of Bombolitin IV in Guinea Pig Erythrocytes Compared to Bombolitin V

Bombolitin IV exhibits an ED₅₀ for hemolysis of guinea pig erythrocytes of 1.8 ± 0.05 µg/mL [1][2]. In the same assay system and reported in the same primary publication, Bombolitin V demonstrates an ED₅₀ of 0.7 ± 0.05 µg/mL [1][3]. This represents a 2.6-fold difference in hemolytic potency between these two closely related heptadecapeptides.

Hemolysis Membrane lysis Peptide bioactivity

Histamine Release Activity of Bombolitin IV Compared to Bombolitin V in Rat Peritoneal Mast Cells

Bombolitin IV induces histamine release from rat peritoneal mast cells with an ED₅₀ of 12.5 ± 0.7 µg/mL [1][2]. In the identical assay system, Bombolitin V exhibits an ED₅₀ for histamine release of 2.0 ± 0.3 µg/mL [1][3]. Bombolitin IV is therefore approximately 6.3-fold less potent as a mast cell degranulating agent compared to Bombolitin V.

Mast cell degranulation Histamine release Inflammation

Hemolytic Potency Ranking of Bombolitin IV Within the Megabombus pennsylvanicus Family

Among the five bombolitins isolated from Megabombus pennsylvanicus venom, hemolytic activity against guinea pig erythrocytes follows a rank order of Bombolitin V (ED₅₀ = 0.7 µg/mL) > Bombolitin IV (ED₅₀ = 1.8 µg/mL) > Bombolitin III (ED₅₀ = 2.8 µg/mL) > Bombolitin II (ED₅₀ = 3.9 µg/mL) [1][2][3][4]. Bombolitin IV occupies an intermediate position in this potency gradient, offering a midpoint hemolytic profile between the most potent (V) and least potent (II) family members.

Structure-activity relationship Hemolysis Peptide family

Sequence Divergence as a Determinant of Differential Activity Between Bombolitin IV and Bombolitin V

Bombolitin IV (INIKDILAKLVKVLGHV-NH₂) and Bombolitin V (INVLGILGLLGKALSHL-NH₂) differ at 10 of 17 amino acid positions despite both being 17-residue heptadecapeptides with C-terminal amidation [1][2]. Key differences include the presence of a single aspartic acid residue (position 5) in Bombolitin IV versus no acidic residues in Bombolitin V, and a net charge of +3 for Bombolitin IV versus +2 for Bombolitin V [3][4]. These sequence-level differences correlate with the 2.6-fold difference in hemolytic potency and 6.3-fold difference in histamine release activity documented in the same publication [1].

Sequence divergence Structure-activity relationship Peptide engineering

Research and Industrial Application Scenarios for Bombolitin IV (CAS 95753-40-5) Based on Quantitative Differential Evidence


Membrane Lysis Studies Requiring Reduced Mast Cell Degranulation Confounding Effects

Investigators studying direct membrane-perturbing mechanisms of amphipathic helical peptides can employ Bombolitin IV as a tool compound that retains significant hemolytic activity (ED₅₀ = 1.8 µg/mL) while exhibiting substantially lower histamine release potency (ED₅₀ = 12.5 µg/mL) [1][2]. This profile reduces the confounding influence of mast cell degranulation on downstream signaling readouts, making Bombolitin IV preferable to Bombolitin V (histamine release ED₅₀ = 2.0 µg/mL) for assays where membrane lysis is the primary endpoint and inflammatory mediator release must be minimized [1].

Intermediate-Potency Positive Control for Bombolitin Family Structure-Activity Relationship Screens

Bombolitin IV serves as an intermediate-potency reference standard within the Megabombus pennsylvanicus bombolitin family, occupying a defined position between the most hemolytically potent variant (Bombolitin V, ED₅₀ = 0.7 µg/mL) and the least potent variants (Bombolitin II, ED₅₀ = 3.9 µg/mL; Bombolitin III, ED₅₀ = 2.8 µg/mL) [1][2][3]. This graded activity profile makes Bombolitin IV an appropriate comparator for structure-activity relationship studies evaluating how specific amino acid substitutions modulate lytic potency.

Phospholipase A₂ Activation Assays Requiring Defined Membrane-Perturbing Activity

Bombolitins, including Bombolitin IV, stimulate phospholipase A₂ activity from various sources with a threshold dose range of 0.5–2.5 µg/mL depending on the peptide and bioassay [1][2]. Bombolitin IV provides a characterized option within this family for studying the relationship between peptide-induced membrane perturbation and enzymatic activation of PLA₂, particularly in experimental systems where the hemolytic-to-degranulating activity ratio is a parameter of interest [1].

Comparative Membrane Selectivity and Conformational Studies

Bombolitins form amphiphilic α-helical structures upon interaction with phospholipid aggregates and detergent micelles, and bombolitins from different species display distinct secondary structural ordering and membrane-binding affinities [1][2]. Bombolitin IV, with its intermediate physicochemical profile (net charge +3, Boman index 7.72, hydrophobicity 1.0), provides a structurally distinct comparator for studies examining how primary sequence differences translate into differential membrane-binding behavior, conformational plasticity, and cell-type selectivity [2][3].

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